molecular formula C7H8N2O3 B14506830 1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone CAS No. 64031-11-4

1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone

Cat. No.: B14506830
CAS No.: 64031-11-4
M. Wt: 168.15 g/mol
InChI Key: UTDCVHBAGCNCMU-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone is a heterocyclic compound that belongs to the pyrrole family It is characterized by the presence of a pyrrole ring substituted with a methyl group at the 4-position and a nitro group at the 3-position, along with an ethanone group at the 2-position

Preparation Methods

The synthesis of 1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the nitration of 4-methylpyrrole followed by acylation. The reaction conditions typically include the use of nitric acid and acetic anhydride as reagents. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with a pyrazole ring instead of a pyrrole ring.

    2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: Contains additional chlorine atoms, leading to different chemical properties

Properties

CAS No.

64031-11-4

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-6(5(2)10)7(4)9(11)12/h3,8H,1-2H3

InChI Key

UTDCVHBAGCNCMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1[N+](=O)[O-])C(=O)C

Origin of Product

United States

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